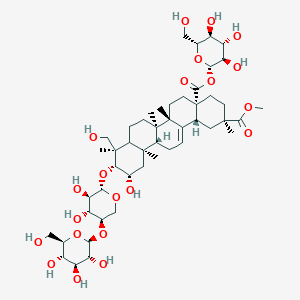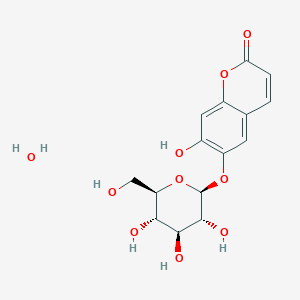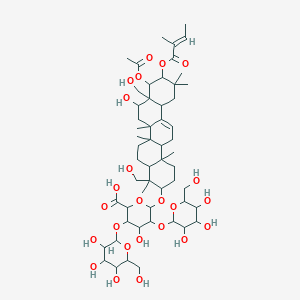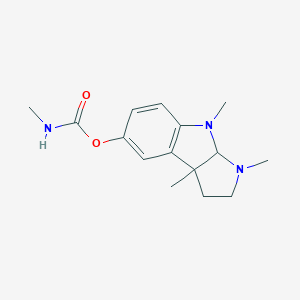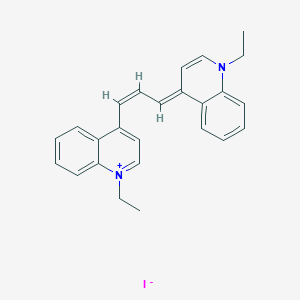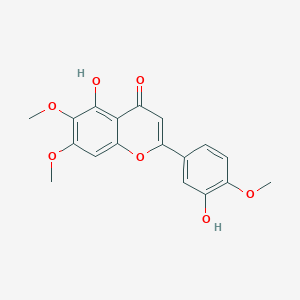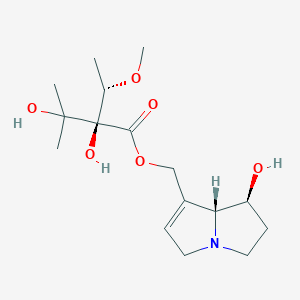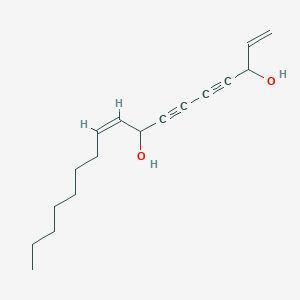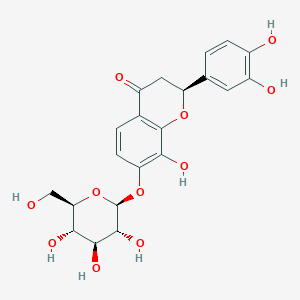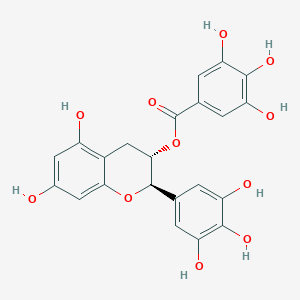
没食子酸没食子儿茶素
描述
对赫奎胺 A 是一种多环氧化吲哚生物碱,首次从真菌青霉菌中分离得到。 它属于一个独特的异戊烯基化吲哚生物碱家族,以其复杂的结构和重要的生物活性而闻名 . 对赫奎胺 A 因其强大的驱虫特性而备受关注,使其成为寄生虫学领域中的一种宝贵化合物 .
科学研究应用
对赫奎胺 A 具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
GCG interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit both pro- and antioxidant properties . GCG can function as an electron donor for peroxidase, resulting in the utilization of hydrogen peroxide . It also shows inhibitory effects on α-Glucosidase .
Cellular Effects
GCG has been shown to have significant effects on various types of cells and cellular processes. It has been found to exhibit the highest neuroprotective effect against glutamate excitotoxicity among all catechins . GCG can reduce nuclear condensation and the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK) involved in cell death .
Molecular Mechanism
GCG exerts its effects at the molecular level through various mechanisms. It reduces the glutamate-induced increase in intracellular calcium . Furthermore, it inhibits the phosphorylation of ERK and JNK, leading to the effective suppression of neurocytotoxicity caused by glutamate in HT22 cells .
Temporal Effects in Laboratory Settings
The effects of GCG can change over time in laboratory settings. For instance, the amount of GCG does not differ in leaves of different stages, and the content is relatively low . In a high-temperature environment, an epimerization change is likely to occur, because heating results in the conversion from EGCG to GCG .
Dosage Effects in Animal Models
The effects of GCG vary with different dosages in animal models. For example, in a study on hyperuricemic mice induced by potassium oxonate, GCG treatment significantly reduced serum uric acid levels .
Metabolic Pathways
GCG is involved in various metabolic pathways. It has been found to promote the expression of uric acid secretion transporter genes while inhibiting the expression of uric acid reabsorption transporter genes in the kidney .
准备方法
合成路线和反应条件
对赫奎胺 A 的全合成由于其复杂的结构而是一个具有挑战性的过程。 第一个立体控制的全合成是在 48 个化学步骤中完成的,从乙酸甘氨酸酯、丙烯酸乙酯和香草醛开始 . 合成中的关键步骤包括区域选择性异戊烯化、环氧化和七元环形成过程 . 合成还包括一系列保护和脱保护步骤、曼尼希反应和选择性还原 .
工业生产方法
对赫奎胺 A 的工业生产主要依赖于生物发酵。 青霉菌KWF31 已通过响应面法优化,可高产生产对赫奎胺 A . 影响产量的关键因素包括可溶性淀粉、葡萄糖和酵母提取物的浓度 . 在最佳条件下,对赫奎胺 A 的最大滴度可以达到 243.7 毫克/升 .
化学反应分析
对赫奎胺 A 会发生各种化学反应,包括:
氧化: 此反应可用于修饰对赫奎胺 A 的氧化吲哚部分。
这些反应中常用的试剂包括 DDQ 等氧化剂、面包酵母等还原剂以及用于选择性反应的保护基 . 这些反应形成的主要产物包括导致最终对赫奎胺 A 结构的各种中间体 .
相似化合物的比较
对赫奎胺 A 是异戊烯基化吲哚生物碱家族的一部分,该家族包括以下化合物:
- 布列维霉素类
- 马弗替类
- 曲霉巴拉林类
- 紫杉烷类
- 诺托酰胺类
对赫奎胺 A 的独特之处在于其独特的双环[2.2.2]二氮杂辛烷环体系,该体系被认为是由生物分子内狄尔斯-阿尔德环加成反应产生的 . 这种结构特征有助于其强大的生物活性,使其成为进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWREPUVVBILR-GHTZIAJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336201 | |
| Record name | Gallocatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5127-64-0 | |
| Record name | Gallocatechin gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5127-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallocatechin gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005127640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallocatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALLOCATECHIN GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C056HB16M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Galloylgallocatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




